Product packaging for Ethyl 2-carbamoylisonicotinate(Cat. No.:CAS No. 166766-77-4)

Ethyl 2-carbamoylisonicotinate

Cat. No.: B067894
CAS No.: 166766-77-4
M. Wt: 194.19 g/mol
InChI Key: QKJXZPAWGHKWCU-UHFFFAOYSA-N
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Description

Contextualization of Nicotinate (B505614) Derivatives in Organic and Medicinal Chemistry

Nicotinate derivatives, which are derived from nicotinic acid (a form of vitamin B3), represent a pivotal class of heterocyclic compounds in the fields of organic and medicinal chemistry. googleapis.comopenmedicinalchemistryjournal.com The pyridine (B92270) ring within their structure is a key pharmacophore found in numerous biologically active molecules. acs.org Researchers have extensively explored these derivatives for a wide array of therapeutic applications.

Studies have demonstrated that nicotinic acid derivatives possess significant anti-inflammatory, antimicrobial, and potential anticancer properties. acs.orgresearchgate.net For instance, certain novel nicotinate derivatives have been synthesized and shown to act as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. researchgate.net Furthermore, derivatives of the isomeric isonicotinic acid have been investigated as inducers of systemic acquired resistance in plants, a process that enhances their natural defenses against pathogens. nih.gov The versatility of the nicotinate scaffold allows for a variety of chemical modifications, leading to the development of compounds with tailored biological activities.

Significance of the Carbamoyl (B1232498) Functional Group in Advanced Synthetic Methodologies

The carbamoyl group (-C(O)NH2) is a crucial functional group in organic synthesis and drug design, valued for its chemical stability and its ability to participate in hydrogen bonding. nih.gov In medicinal chemistry, the carbamoyl moiety is often incorporated into molecules to enhance their binding affinity to biological targets and to improve their pharmacokinetic profiles. nih.gov It is considered a bioisostere of other functional groups and is a key structural element in many therapeutic agents.

From a synthetic standpoint, the carbamoyl group offers a range of possibilities. Carbamoyl radicals have emerged as useful intermediates in carbon-carbon bond-forming reactions. dnu.dp.ua Moreover, the carbamoyl group can be introduced into molecules through various synthetic routes and can serve as a precursor for other functional groups. Its presence in a molecule can influence reactivity and provide a handle for further chemical transformations, making it a valuable tool for the construction of complex organic molecules. evitachem.com

Overview of Current Research Trajectories Pertaining to Ethyl 2-Carbamoylisonicotinate

While direct and extensive research focusing specifically on this compound is not widely available in the public domain, the research trajectories for the broader class of isonicotinic acid derivatives are well-established and provide a contextual framework. Isonicotinic acid and its derivatives are key players in the development of new therapeutic agents. acs.org

A significant area of research involves the synthesis of novel isonicotinamide (B137802) derivatives and the evaluation of their biological activities. researchgate.net For example, various N-substituted isonicotinamide derivatives have been synthesized and characterized to explore their potential as new drugs. researchgate.net Research is also focused on understanding the structure-activity relationships of these compounds to design more potent and selective molecules. acs.org The exploration of isonicotinic acid derivatives as enzyme inhibitors is another active research front, with studies targeting a range of enzymes implicated in various diseases. acs.org Although specific data for this compound is sparse, its structural features suggest potential for investigation within these established research trends for isonicotinic acid derivatives.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 166766-77-4 bldpharm.com
Molecular Formula C9H10N2O3 bldpharm.com
Molecular Weight 194.19 g/mol bldpharm.com
Synonyms 2-Carbamoyl-isonicotinic acid ethyl ester, 4-Ethoxycarbonylpyridine-2-carboxamideN/A
Storage Temperature 2-8°C bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B067894 Ethyl 2-carbamoylisonicotinate CAS No. 166766-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-carbamoylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)6-3-4-11-7(5-6)8(10)12/h3-5H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJXZPAWGHKWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472818
Record name Ethyl 2-carbamoylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166766-77-4
Record name Ethyl 2-carbamoylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Carbamoylisonicotinate and Its Chemical Precursors

Direct Synthesis Approaches to Ethyl 2-Carbamoylisonicotinate

Direct synthesis methods aim to introduce the carbamoyl (B1232498) group onto a pre-existing ethyl isonicotinate (B8489971) framework. These approaches can offer efficiency by reducing the number of synthetic steps.

One potential, though not yet widely documented, route to this compound is through the direct oxidative carbamoylation of ethyl isonicotinate. This method would involve the activation of a C-H bond at the 2-position of the pyridine (B92270) ring and the subsequent introduction of a carbamoyl group. While specific examples for ethyl isonicotinate are not prevalent in the literature, analogous reactions on other heterocyclic systems suggest the feasibility of this approach. The enzymatic oxidation of ethyl carbamate (B1207046) to the more reactive vinyl carbamate highlights the potential for oxidative activation of carbamate precursors, which could then react with the pyridine ring. nih.gov

A hypothetical reaction scheme is presented below:

ReactantReagentProduct
Ethyl IsonicotinateOxidizing Agent, Carbamoyl SourceThis compound

Further research is required to identify suitable oxidizing agents and carbamoyl sources that would facilitate this transformation selectively at the 2-position of the ethyl isonicotinate ring.

Alternative pathways to this compound could involve the initial synthesis of a related precursor, followed by functional group interconversion. For instance, the synthesis of ethyl 2-acetylisonicotinate from ethyl isonicotinate has been reported. chemicalbook.com The acetyl group could then potentially be converted to a carbamoyl group through a multi-step sequence, such as a Baeyer-Villiger oxidation followed by amidation.

Optimization of yield for any direct synthesis would involve a systematic study of reaction parameters such as solvent, temperature, catalyst, and stoichiometry of reactants. The use of modern techniques like microwave-assisted synthesis could also be explored to enhance reaction rates and yields. nih.gov

Synthesis of Intermediate Scaffolds for Carbamate Formation

A more versatile approach to this compound involves the stepwise construction of the molecule, starting with the synthesis of the isonicotinate moiety, followed by the introduction of the carbamate functionality.

The core of the target molecule is the ethyl isonicotinate scaffold. This can be readily synthesized from isonicotinic acid through esterification.

Table 1: Synthesis of Ethyl Isonicotinate

Starting MaterialReagent(s)ConditionsYieldReference
Isonicotinic AcidEthanol (B145695), Thionyl Chloride, TolueneHeating to 100°C80% prepchem.com
Isonicotinic AcidEthanol, Activated Powdered Activated Carbon, TolueneMicrowave irradiation (200W, 130°C)97.2% chemicalbook.com
Isonicotinic AcidEthanol, Natural ZeolitesMicrowave or Ultrasound irradiation, 80°C- researchgate.net

As shown in the table, various methods are available, with microwave-assisted synthesis offering a significant improvement in yield and reaction time. chemicalbook.com Ethyl isonicotinate is a versatile organic building block used in the synthesis of numerous pharmaceutical and biologically active compounds. fishersci.cachemicalbook.com

With the ethyl isonicotinate scaffold in hand, the next crucial step is the introduction of the carbamoyl group at the 2-position. This can be achieved through several established methodologies for carbamate synthesis.

One common method involves the Hofmann rearrangement of an amide. nih.gov This would require the synthesis of ethyl 2-carboxamidoisonicotinate as a precursor. Another powerful technique is the Curtius rearrangement of an acyl azide, which proceeds through an isocyanate intermediate that can be trapped by an alcohol to form the carbamate. nih.govorganic-chemistry.org

Aryl O-carbamates can be synthesized through the reaction of phenols with isocyanates or by using phosgene (B1210022) derivatives, though the toxicity of phosgene has led to the development of safer alternatives. nih.govnih.gov More modern approaches include copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals. organic-chemistry.org

Table 2: General Methods for Carbamate Formation

MethodPrecursorKey IntermediateReagentsReference
Hofmann RearrangementAmideIsocyanateBromine, Base nih.gov
Curtius RearrangementAcyl AzideIsocyanateHeat or Photolysis nih.govorganic-chemistry.org
Reaction with IsocyanatesAlcohol/Phenol-Isocyanate nih.gov
Palladium-catalyzed Cross-couplingAryl Halide-Sodium Cyanate, Alcohol organic-chemistry.org

The choice of method would depend on the availability of starting materials and the desired reaction conditions.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. nih.gov For the synthesis of this compound and its precursors, several green approaches can be considered.

The use of microwave irradiation in the synthesis of ethyl isonicotinate is a prime example of a green technique, as it can significantly reduce reaction times and energy consumption. nih.govchemicalbook.com The use of heterogeneous catalysts, such as natural zeolites, which can be easily recovered and reused, is another important green strategy. researchgate.net

Furthermore, exploring solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids can minimize the environmental impact of the synthesis. ijarsct.co.inrasayanjournal.co.in Multicomponent reactions, where three or more reactants are combined in a single step to form the product, offer high atom economy and reduce waste generation. nih.govrasayanjournal.co.in

Catalysis is a cornerstone of green chemistry. biosynce.com The development of efficient and recyclable catalysts for the direct carbamoylation of the pyridine ring would be a significant advancement towards a greener synthesis of the target molecule.

Chemical Reactivity and Derivatization Studies of Ethyl 2 Carbamoylisonicotinate

Reactions Involving the Ester Moiety

The ethyl ester group at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic acyl substitution reactions.

Amidation and Transamidation Reactions

The ester can be converted to a variety of amide derivatives through reaction with primary or secondary amines. This amidation reaction typically requires elevated temperatures or catalysis. The use of different amines would allow for the synthesis of a library of N-substituted 2-carbamoylisonicotinamides. For instance, reaction with a primary amine (R-NH₂) would yield the corresponding N-alkyl or N-aryl amide.

Similarly, transamidation, the reaction with another amide, could potentially be employed to introduce different acyl groups, though this is a less common transformation for esters compared to direct amidation.

Formation of Carboxylic Acid Derivatives

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-carbamoylisonicotinic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an aqueous acid (e.g., HCl or H₂SO₄).

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds by heating the ester with an aqueous base (e.g., NaOH or KOH) to yield the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid.

The resulting 2-carbamoylisonicotinic acid would be a valuable intermediate for further derivatization, such as the formation of acid chlorides or the coupling with various nucleophiles.

Transformations at the Carbamoyl (B1232498) Group

The primary amide (carbamoyl) group at the 4-position offers another handle for chemical modification.

N-Alkylation and Acylation Reactions

The nitrogen atom of the primary amide is nucleophilic and can undergo alkylation and acylation reactions.

N-Alkylation: The introduction of alkyl groups on the amide nitrogen can be achieved using alkyl halides in the presence of a base. The reaction can potentially yield both mono- and di-alkylated products.

N-Acylation: Acylating agents such as acid chlorides or anhydrides can be used to introduce acyl groups onto the amide nitrogen, forming N-acyl derivatives. These reactions are often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine.

Modifications of the Amide Linkage

The amide bond itself can be a target for chemical transformation. One common reaction is dehydration to form a nitrile. Treatment of the primary amide with a dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA), would be expected to yield ethyl 2-cyanoisonicotinate.

Reactivity of the Pyridine Ring System

The pyridine ring in Ethyl 2-carbamoylisonicotinate is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution. The presence of two electron-withdrawing groups (the ester and the carbamoyl group) further deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. The electron-withdrawing nature of the substituents deactivates the ring, making it less susceptible to attack by electrophiles. If substitution were to occur, it would be predicted to direct to the positions meta to the existing substituents (i.e., the 3- and 5-positions).

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, particularly with its electron-withdrawing substituents, is activated towards nucleophilic aromatic substitution. chemistrysteps.combyjus.comnih.govmasterorganicchemistry.compressbooks.pub This type of reaction typically requires a good leaving group on the ring, which is absent in the parent molecule. However, if a derivative with a suitable leaving group (e.g., a halogen) were synthesized, it would readily undergo substitution by nucleophiles. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack.

Catalytic Hydrogenation Studies

While specific catalytic hydrogenation studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups—the ethyl ester and the substituted pyridine ring—can be inferred from studies on analogous compounds.

The catalytic hydrogenation of ethyl esters to their corresponding alcohols is a well-established industrial process. nih.gov For instance, the hydrogenation of ethyl acetate (B1210297) to ethanol (B145695) has been investigated using various nickel-based catalysts. nih.gov These reactions typically require elevated temperatures (e.g., 250 °C) and high hydrogen pressures (e.g., 6 MPa) to proceed efficiently. nih.gov Similarly, manganese-based catalysts have been shown to be effective for the hydrogenation of a range of esters to alcohols under relatively mild conditions. researchgate.net Based on these precedents, it is plausible that the ethyl ester group of this compound could be reduced to a primary alcohol, yielding 2-carbamoyl-4-(hydroxymethyl)pyridine, under appropriate catalytic conditions.

The hydrogenation of the pyridine ring is also a possibility. However, the reduction of aromatic heterocyclic rings generally requires more forcing conditions or specific catalysts compared to ester reduction. The selectivity of the hydrogenation process—whether the ester, the ring, or both are reduced—would be highly dependent on the choice of catalyst and reaction conditions. researchgate.net For example, studies on other substituted ethyl esters have shown that selectivity between different functional groups can be achieved by carefully selecting the catalytic system. researchgate.net

Table 1: Potential Catalytic Hydrogenation Products of this compound

Starting MaterialFunctional Group TargetedPotential ProductPlausible Catalyst Type
This compoundEthyl Ester2-Carbamoyl-4-(hydroxymethyl)pyridineNi-based, Mn-based
This compoundPyridine RingEthyl 2-carbamoylpiperidine-4-carboxylateRhodium, Ruthenium
This compoundBoth(4-(Hydroxymethyl)piperidine-2-carboxamide)Palladium, Platinum

This table is illustrative and based on the known reactivity of related functional groups.

Electrophilic and Nucleophilic Aromatic Substitution Potential

The potential for substitution reactions on the pyridine ring of this compound is heavily influenced by its electronic properties.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the presence of two strong electron-withdrawing groups: the 2-carbamoyl group and the 4-ethoxycarbonyl group. As a result, the pyridine ring in this molecule is strongly deactivated towards electrophilic attack. Electrophilic aromatic substitution reactions, such as nitration or halogenation, typically require electron-rich aromatic systems. youtube.com Attempting such reactions on this highly electron-poor ring would likely require extremely harsh conditions (e.g., high temperatures) and would be expected to proceed with very low yield, if at all. youtube.com If substitution were to occur, it would be predicted to direct to the C-3 or C-5 position, which are the least deactivated positions on the ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it a good candidate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position (ortho or para to an electron-withdrawing group). byjus.comwikipedia.org The parent molecule, this compound, does not possess a typical leaving group (like a halide) on the ring.

However, if a derivative were synthesized with a leaving group, such as chlorine or bromine, at the 3- or 5-position, SNAr reactions would become feasible. A strong nucleophile could then displace the leaving group. wikipedia.org For example, the synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (B1231196) from a picolinic acid precursor demonstrates the utility of substitution reactions on activated pyridine rings in building more complex molecules. researchgate.net In a hypothetical scenario, a 3-chloro derivative of this compound could react with various nucleophiles (e.g., alkoxides, amines) to generate a range of substituted analogs.

Development of Novel Derivatives and Analogs Based on the this compound Scaffold

The functional groups of this compound serve as versatile handles for the synthesis of a wide array of novel derivatives and analogs. The ester and amide moieties are particularly amenable to modification.

One common strategy involves the conversion of the ethyl ester to a hydrazide by reaction with hydrazine (B178648) hydrate. chemmethod.com This transformation is a standard method for preparing carbohydrazides from esters. The resulting 2-carbamoylisonicotinohydrazide would be a highly valuable intermediate. Hydrazides can be readily condensed with various aldehydes and ketones to form Schiff bases, or they can be used as precursors for the synthesis of important five-membered heterocyclic rings like oxadiazoles (B1248032) and pyrazoles. chemmethod.comguilan.ac.ir

The carbamoyl group can also be a site for derivatization. For example, it could undergo condensation reactions or be converted to other functional groups, although this is often more challenging than modifying the ester.

Furthermore, the entire molecule can serve as a scaffold for building more complex structures. The pyridine nitrogen and the existing substituents can influence the regioselectivity of reactions aimed at constructing fused ring systems. The synthesis of various heterocyclic compounds often begins with functionalized esters or amides, which are cyclized with appropriate reagents. guilan.ac.ir For instance, Schiff bases derived from related heterocyclic amines have been used to create oxazolidinones. guilan.ac.ir While not starting from this compound, these synthetic strategies illustrate the potential pathways for developing novel analogs based on its core structure.

Table 2: Potential Derivatization Reactions and Resulting Compound Classes

Functional Group HandleReagent/Reaction TypeIntermediate/Product Class
Ethyl EsterHydrazine HydrateCarboxhydrazide
CarboxhydrazideAldehydes/KetonesSchiff Bases (Hydrazones)
CarboxhydrazideCarbon Disulfide, KOHOxadiazoles
Carboxhydrazideβ-DiketonesPyrazoles
Carbamoyl GroupDehydrationNitriles
Pyridine Ring (N-atom)Alkyl HalidesQuaternary Pyridinium (B92312) Salts

This table outlines potential synthetic pathways based on established chemical transformations of the functional groups present in the scaffold.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Carbamoylisonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H-NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted spectrum of Ethyl 2-carbamoylisonicotinate would integrate the features of an ethyl group and a substituted pyridine (B92270) ring.

The ethyl ester group (-COOCH₂CH₃) is expected to show two distinct signals:

A quartet for the methylene (B1212753) protons (-CH₂-), shifted downfield due to the deshielding effect of the adjacent oxygen atom.

A triplet for the terminal methyl protons (-CH₃), located further upfield.

The protons on the pyridine ring will be significantly influenced by the ring nitrogen and the two electron-withdrawing substituents (ester and carbamoyl (B1232498) groups). Based on data for Ethyl isonicotinate (B8489971), the protons at the C-3 and C-5 positions are chemically equivalent, as are the protons at the C-2 and C-6 positions. chemicalbook.comnih.gov However, in this compound, the substitution at C-2 breaks this symmetry. This results in three unique aromatic proton signals:

H-3: Expected to be the most downfield proton due to its proximity to the ring nitrogen and the adjacent carbamoyl group.

H-5: Influenced by the ring nitrogen and the ester group at the para-position.

H-6: Situated ortho to the ring nitrogen, leading to a downfield chemical shift.

The carbamoyl group (-CONH₂) would introduce a broad singlet corresponding to the two amide protons. The chemical shift of this peak can vary and is often concentration-dependent.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂ (Carbamoyl)7.5 - 8.5Broad Singlet-
H-3 (Pyridine)~8.8Singlet or Narrow DoubletSmall (1-2 Hz)
H-6 (Pyridine)~8.7Doublet~5-6 Hz
H-5 (Pyridine)~7.9Doublet of Doublets~5-6 Hz, ~1-2 Hz
-OCH₂- (Ethyl)~4.4Quartet~7.1 Hz
-CH₃ (Ethyl)~1.4Triplet~7.1 Hz

The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms). For this compound, eight distinct carbon signals are predicted.

Carbonyl Carbons: Two signals are expected in the most downfield region of the spectrum (>160 ppm) corresponding to the ester carbonyl (C=O) and the amide carbonyl (C=O). shd-pub.org.rs Typically, ester carbonyls appear slightly further downfield than amide carbonyls.

Pyridine Ring Carbons: Four signals are anticipated for the aromatic carbons. The carbons directly attached to the substituents (C-2 and C-4) and the nitrogen atom (C-6) will be the most deshielded. The chemical shifts are assigned based on known data for Ethyl isonicotinate and the expected electronic effects of the carbamoyl group. chemicalbook.com

Ethyl Group Carbons: Two signals in the upfield region correspond to the ethyl group. The methylene carbon (-OCH₂-) will be further downfield than the methyl carbon (-CH₃) due to the attached oxygen.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165
C=O (Carbamoyl)~164
C-6 (Pyridine)~151
C-2 (Pyridine)~149
C-4 (Pyridine)~140
C-3 (Pyridine)~124
C-5 (Pyridine)~122
-OCH₂- (Ethyl)~62
-CH₃ (Ethyl)~14

For unambiguous assignment of the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group. It would also reveal correlations between adjacent protons on the pyridine ring, such as a cross-peak between the H-5 and H-6 signals, confirming their connectivity.

HSQC/HETCOR (Heteronuclear Correlation): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. asahilab.co.jp An HSQC spectrum would be invaluable for definitively assigning each proton to its corresponding carbon. For example, it would show a cross-peak between the proton signal at ~4.4 ppm and the carbon signal at ~62 ppm, confirming their assignment to the -OCH₂- group. Similarly, it would link the aromatic proton signals to their respective pyridine carbon signals, solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The FT-IR spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its various functional groups. The assignments can be predicted based on established group frequencies and data from related molecules like Isonicotinamide (B137802). researchgate.netnih.govmdpi.com

N-H Stretching: The carbamoyl group's N-H bonds will give rise to two distinct, medium-to-strong bands in the 3100-3400 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.net

C-H Stretching: Aromatic C-H stretching from the pyridine ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. libretexts.org

C=O Stretching: This region will be particularly informative, with two strong, distinct carbonyl absorption bands. The ester C=O stretch typically appears at a higher frequency (around 1720-1730 cm⁻¹) than the amide C=O stretch (Amide I band, around 1660-1680 cm⁻¹). researchgate.netmsu.edu

N-H Bending: The Amide II band, which arises from N-H bending coupled with C-N stretching, is expected as a strong absorption around 1600-1620 cm⁻¹. researchgate.net

C=C and C=N Stretching: Vibrations from the pyridine ring will produce several bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The ester group will show strong C-O stretching bands in the fingerprint region, typically around 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric).

Table 3: Predicted FT-IR Vibrational Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3350, ~3180Strong, SharpN-H asymmetric & symmetric stretching (Amide)
~3080MediumAromatic C-H stretching
~2980MediumAliphatic C-H stretching
~1725StrongC=O stretching (Ester)
~1670StrongC=O stretching (Amide I)
~1610StrongN-H bending (Amide II)
~1590, ~1470Medium-StrongC=C and C=N ring stretching (Pyridine)
~1280StrongAsymmetric C-O-C stretching (Ester)
~1120StrongSymmetric C-O-C stretching (Ester)
~760StrongC-H out-of-plane bending

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. uh.edu While IR relies on a change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud. uh.edu

For this compound, Raman spectroscopy would be useful for observing:

Pyridine Ring Modes: The symmetric "ring breathing" vibration, where the entire ring expands and contracts symmetrically, often produces a very strong and sharp band in the Raman spectrum, typically around 990-1010 cm⁻¹. This mode is often weak or silent in the IR spectrum.

C=C and C=N Stretching: The aromatic ring stretches in the 1400-1600 cm⁻¹ region would also be Raman active.

Carbonyl Stretching: Both the ester and amide C=O stretching vibrations would be observable, providing complementary data to the IR spectrum.

C-H Stretching: The aromatic and aliphatic C-H stretching modes are also active in Raman spectroscopy.

The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a confident structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their mass-to-charge ratio.

In the analysis of pyridine-carboxylate derivatives of hydroxysteroids, positive-ion electrospray ionization mass spectrometry (ESI-MS) has been shown to produce prominent protonated molecules [M+H]⁺ or adducts like [M+H+CH₃CN]⁺, depending on the substitution pattern. nih.gov This suggests that this compound and its derivatives would likely exhibit similar ionization behavior, allowing for their precise mass determination by HRMS.

Table 1: Theoretical Exact Masses of this compound and Related Compounds

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
Ethyl isonicotinateC₈H₉NO₂151.0633
This compoundC₉H₁₀N₂O₃194.0691

Note: The exact mass for this compound is calculated based on its molecular formula.

The fragmentation pattern in mass spectrometry provides a molecular fingerprint that is crucial for structural elucidation. While a detailed experimental fragmentation pattern for this compound is not available, a predictive analysis can be made based on the known fragmentation of related structures, such as ethyl isonicotinate. nist.gov

The mass spectrum of ethyl isonicotinate shows a characteristic fragmentation pattern that can be extrapolated to its 2-carbamoyl derivative. nist.gov Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion corresponding to the isonicotinoyl cation, which would be further stabilized by the pyridine ring.

Loss of an ethylene (B1197577) molecule (C₂H₄): This occurs via a McLafferty-type rearrangement, leading to a radical cation of the corresponding carboxylic acid.

Cleavage of the ester group: This can lead to the formation of the pyridine-4-carbonyl cation.

Fragmentation of the pyridine ring: This can result in the loss of HCN or other small neutral molecules.

The presence of the 2-carbamoyl group would introduce additional fragmentation pathways, such as the loss of isocyanic acid (HNCO) or ammonia (B1221849) (NH₃). The analysis of these characteristic fragment ions would be instrumental in confirming the structure of this compound and its derivatives. The study of synthetic cathinones has highlighted that fragmentation pathways can be complex, involving rearrangements to form stable ions like the tropylium (B1234903) ion. niu.edu

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structurem/z (nominal)
[M - OC₂H₅]⁺2-carbamoylisonicotinoyl cation149
[M - C₂H₄]⁺•2-carbamoylisonicotinic acid radical cation166
[Py-CO]⁺Pyridine-4-carbonyl cation106
[M - HNCO]⁺•Radical cation after loss of isocyanic acid151

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsmasterorganicchemistry.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For molecules containing carbonyl groups, such as this compound, characteristic n→π* and π→π* transitions are expected. masterorganicchemistry.com

The UV/Visible spectrum of the related compound, ethyl 4-pyridinecarboxylate, is available, which can serve as a reference. nist.gov The pyridine ring and the carbonyl groups of the ester and amide functionalities in this compound are chromophores that will absorb in the UV region. The conjugation between the pyridine ring and the carbonyl groups is expected to influence the wavelength of maximum absorption (λmax). Generally, increased conjugation leads to a bathochromic (red) shift to longer wavelengths. masterorganicchemistry.com

The n→π* transitions, typically involving the non-bonding electrons of the oxygen and nitrogen atoms, are generally weaker in intensity compared to the π→π* transitions of the aromatic system. The specific λmax values and molar absorptivities would be sensitive to the solvent polarity and the presence of substituents on the pyridine ring or the carbamoyl group. While specific experimental data for this compound is not available, studies on other pyridine derivatives show absorption maxima in the UV range. researchgate.netresearchgate.net

X-ray Crystallography Studies

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Although no single crystal X-ray diffraction data for this compound has been reported, this technique would be essential for unambiguously confirming its molecular structure, including bond lengths, bond angles, and torsional angles. Crystal structures of related ethyl carboxylate derivatives have been reported, providing insights into their molecular conformations. researchgate.netresearchgate.netnih.govnih.gov For instance, the crystal structure of an ethyl carbamate (B1207046) derivative revealed a near-planar V-shaped conformation stabilized by intramolecular hydrogen bonds. nih.gov It is plausible that this compound could adopt a conformation where the ester and carbamoyl groups are oriented to facilitate intramolecular or intermolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. The closely related compound, isonicotinamide, is known to be highly polymorphic, with at least six different crystalline forms identified. researchgate.net This rich polymorphic behavior is influenced by the crystallization conditions, such as the solvent and temperature. nsf.govrsc.org The different polymorphs of isonicotinamide exhibit distinct hydrogen bonding networks and crystal packing arrangements. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

Detailed crystallographic studies on analogous isonicotinamide-based compounds reveal that the amide functional group is a primary driver of supramolecular assembly. nih.govtandfonline.com The amide protons (N-H) readily engage in hydrogen bonds with strong acceptors, most notably the carbonyl oxygen of an adjacent molecule, leading to the formation of well-defined synthons. tandfonline.com

One of the most common motifs observed in related structures is the formation of centrosymmetric dimers via N-H···O hydrogen bonds between the amide groups of two molecules. These interactions create a characteristic R²₂(8) graph set notation. Furthermore, these primary synthons can be extended into one-dimensional chains or two-dimensional sheets through additional hydrogen bonding involving the pyridine nitrogen and other accessible acceptor sites. rsc.org

In the absence of a determined crystal structure for this compound, the expected hydrogen bonding interactions can be inferred from extensive studies on closely related isonicotinamide derivatives. The primary interactions anticipated are:

N-H···O=C (Amide-Carbonyl): This is expected to be the most prominent and strongest hydrogen bond, leading to the formation of dimers or catemeric chains.

N-H···N (Amide-Pyridine): The amide N-H can also interact with the pyridine nitrogen of a neighboring molecule, a common interaction in pyridinecarboxamides.

These interactions collectively give rise to a stable, three-dimensional network. Theoretical calculations, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), have been employed on similar systems to quantify the strength and nature of these hydrogen bonds. nih.govfrontiersin.org Such analyses often reveal that the N-H···O interactions exhibit characteristics of medium strength and are partially covalent. nih.gov

The following table provides representative data on the types of hydrogen bonds and their typical geometric parameters as observed in the crystal structures of closely related isonicotinamide derivatives.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Motif
N-HHO=C~ 0.86~ 2.0-2.2~ 2.9-3.1~ 150-170R²₂(8) Dimer
N-HHN (pyridine)~ 0.86~ 2.1-2.3~ 3.0-3.2~ 160-175Chain
C-HHO=C~ 0.93~ 2.4-2.6~ 3.2-3.5~ 130-150Sheet

Beyond classical hydrogen bonding, other non-covalent interactions contribute to the stabilization of the crystal packing. These include:

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the layered arrangement of the molecules in the crystal lattice.

The interplay of these various intermolecular forces results in a highly ordered and stable crystalline solid. The specific arrangement and strength of the hydrogen bonding network can have a profound impact on the physicochemical properties of the material, such as its melting point, solubility, and polymorphism. nsf.gov

Computational Chemistry and Theoretical Investigations of Ethyl 2 Carbamoylisonicotinate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and geometric structure of molecules. For ethyl 2-carbamoylisonicotinate, these methods are instrumental in understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. These calculations are foundational for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of DFT calculations. This information is crucial for predicting the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy and spatial distribution of these orbitals are critical in predicting its reactivity.

The HOMO represents the ability of the molecule to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the molecule's capacity to accept electrons, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and intended to represent the type of information obtained from FMO analysis. Actual values would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic reactions. The MEP map of this compound reveals regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Regions of positive potential, usually found around hydrogen atoms, indicate sites for nucleophilic attack. This visual representation of the electrostatic landscape is crucial for understanding intermolecular interactions, including hydrogen bonding.

Molecular Dynamics Simulations to Explore Conformational Space and Flexibility

While quantum chemical calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational space of this compound, revealing the different shapes the molecule can adopt and the flexibility of its various parts, such as the ethyl ester group. By simulating the molecule's movements at a given temperature, researchers can understand its dynamic behavior in different environments, which is essential for predicting how it might adapt its shape to fit into a biological receptor.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are employed to investigate its potential binding modes and affinities with various protein targets. These studies are fundamental in rational drug design, helping to identify potential biological targets and to understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. The results of docking studies are often quantified by a scoring function, which estimates the binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-7.8
Interacting ResiduesTyr123, Ser154, Leu201
Key InteractionsHydrogen bond with Ser154, Pi-stacking with Tyr123

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can also predict various spectroscopic parameters for this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

Furthermore, a range of reactivity descriptors can be calculated from the electronic structure data. These descriptors, including chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity and can be used to compare its chemical behavior with that of other related compounds.

Table 3: Calculated Reactivity Descriptors for this compound (Illustrative Data)

DescriptorValue
Chemical Potential (μ)-3.85 eV
Chemical Hardness (η)2.65 eV
Electrophilicity Index (ω)2.79 eV

Note: The data presented is for illustrative purposes and would be derived from specific quantum chemical calculations.

Biological Activity and Medicinal Chemistry Applications of Ethyl 2 Carbamoylisonicotinate Derivatives

In Vitro and In Vivo Evaluation of Biological Efficacy

The biological efficacy of ethyl 2-carbamoylisonicotinate derivatives has been demonstrated across various therapeutic areas through comprehensive in vitro and in vivo evaluations.

Enzyme Inhibition Assays (e.g., KDM4A, Src Kinase, α-glucosidase)

KDM4A Inhibition: A closely related derivative, 2-(methylcarbamoyl)isonicotinic acid, has been identified as a promising inhibitor of the enzyme Lysine Demethylase 4A (KDM4A). nih.gov KDM4A is an epigenetic regulator often implicated in various cancers, making it a key therapeutic target. nih.gov In a structure-based virtual screening campaign, 2-(methylcarbamoyl)isonicotinic acid emerged as a preliminary active fragment. nih.gov Subsequent in vitro testing using a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay confirmed its inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of 7.09 ± 1.36 μM. nih.gov Further studies affirmed its binding to the KDM4A catalytic site, providing a strong foundation for the rational design of more potent and selective KDM4A inhibitors based on the isonicotinamide (B137802) scaffold. nih.gov

Src Kinase Inhibition: The Src family of kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Their dysregulation is frequently associated with cancer. While direct studies on this compound are limited, derivatives of related heterocyclic scaffolds have been explored as SFK inhibitors. For instance, a squamosamide derivative, FLZ, was found to attenuate neuroinflammation by suppressing Src kinase-related inflammatory signaling pathways. nih.gov Additionally, various kinase inhibitors have been developed that target SFKs, although many of these are multi-targeted. ajbm.netmdpi.com The development of highly selective Src inhibitors remains an active area of research, with the potential for isonicotinamide-based structures to serve as scaffolds for such inhibitors. ajbm.net

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of drugs used to manage postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion. mdpi.com A novel series of hybrid molecules combining pyridazine (B1198779) and triazole moieties, featuring an ethyl carboxylate group, were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Many of the synthesized compounds showed potent inhibition of the enzyme, with IC50 values ranging from 1.7 to 86.5 µM. nih.gov This suggests that the ethyl carboxylate feature, present in this compound, can be incorporated into larger molecular designs to effectively target α-glucosidase. nih.gov

Table 1: Enzyme Inhibition by Isonicotinamide Derivatives

Compound Class Target Enzyme Key Finding / IC50 Value
2-(Methylcarbamoyl)isonicotinic acid KDM4A IC50 = 7.09 ± 1.36 μM nih.gov
Pyridazine-triazole hybrids α-glucosidase IC50 range = 1.7 to 86.5 µM nih.gov

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal)

Antibacterial Activity: Research into isonicotinic acid hydrazide derivatives has revealed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net Furthermore, ethyl (2-(methylcarbamoyl)phenyl)carbamate, a structural analogue, and its metal complexes have been synthesized and assessed for antimicrobial effects. The cobalt(II) complex, in particular, demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Activity: Nicotinamide (B372718) and isonicotinamide derivatives have shown notable potential as antifungal agents. nih.govresearchgate.net A series of novel nicotinamide derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring exhibited weak to moderate antifungal activities against plant pathogens such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov Another study focused on nicotinamide derivatives as succinate (B1194679) dehydrogenase inhibitors, a key enzyme in fungal respiration. acs.org Several of these compounds displayed moderate to potent activity against Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org Specifically, compound 16g from a separate study was identified as a highly active agent against Candida albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov

Table 2: Antimicrobial Activity of Nicotinamide/Isonicotinamide Derivatives

Compound Class Target Organism Activity/Result
Nicotinamide-1,3,4-oxadiazole hybrids G. zeae, F. oxysporum Weak to moderate antifungal activity nih.gov
Nicotinamide derivatives R. solani, S. sclerotiorum Potent succinate dehydrogenase inhibition acs.org
Compound 16g (Nicotinamide derivative) Candida albicans MIC = 0.25 μg/mL nih.gov
Isonicotinic acid hydrazides Mycobacterium tuberculosis In vitro antimycobacterial activity researchgate.net

Antitumor and Anticancer Research

The isonicotinamide scaffold is a key component in a variety of compounds investigated for their anticancer properties. Lifelong administration of isonicotinamide in mice showed no apparent carcinogenic action, indicating a favorable safety profile for the core structure. karger.com

New nicotinamide derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis. nih.govtandfonline.com Several of these compounds exhibited promising cytotoxic effects on HCT-116 (colon cancer) and HepG-2 (liver cancer) cell lines. nih.govtandfonline.com For instance, one derivative showed potent activity against HepG-2 with an IC50 value of 9.80 μM, comparable to the standard drug Sorafenib. nih.gov Another study synthesized novel flavonoid-based nicotinamide derivatives that showed excellent antiproliferative activity against breast cancer cell lines, with IC50 values as low as 1.76 μM against MDA-MB-231 cells. nih.gov

Additionally, research on ethyl 2-amino-pyrrole-3-carboxylates, which share the ethyl carboxylate feature, identified compounds with potent cytotoxic activities against various soft tissue cancer cell lines. nih.gov Similarly, derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were evaluated for their activity against breast cancer, with several compounds showing significant antiproliferative potential. mdpi.com

Table 3: Anticancer Activity of Nicotinamide Derivatives

Compound Class Cell Line IC50 Value (μM)
Nicotinamide Derivative 10 HepG-2 (Liver Cancer) 9.80 nih.gov
Nicotinamide Derivative 7 HCT-116 (Colon Cancer) 15.70 nih.gov
Flavonoid-Nicotinamide Hybrid 7t MDA-MB-231 (Breast Cancer) 1.76 nih.gov
Nicotinamide Derivative N4 MCF-7 (Breast Cancer) 12.1 niscpr.res.in

Other Pharmacological Activities (e.g., Anti-inflammatory, Analgesic)

Anti-inflammatory Activity: Isonicotinic acid derivatives have been explored for their anti-inflammatory properties. A study synthesized a series of compounds from isonicotinic acid and evaluated their ability to inhibit reactive oxygen species (ROS) production by human blood cells, a key process in inflammation. nih.gov One compound, an isonicotinate (B8489971) of meta-aminophenol, was found to be highly potent with an IC50 value of 1.42 ± 0.1 µg/mL, which was eight times more effective than the standard drug Ibuprofen. nih.gov Certain new nicotinamide derivatives also showed immunomodulatory effects by significantly reducing levels of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Analgesic Activity: The central cholinergic system, which includes nicotinic receptors, plays a role in pain modulation. nih.gov Agonists at neuronal nicotinic acetylcholine (B1216132) receptors have demonstrated antinociceptive effects in various preclinical pain models. benthamscience.com While direct studies on this compound are not prevalent, the broader class of nicotinic compounds is recognized for its potential in developing new analgesic agents. benthamscience.com Studies on other heterocyclic derivatives have shown that compounds can effectively reduce pain in models like the acetic acid-induced writhing test and the hot plate latency test. semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For isonicotinamide derivatives, SAR investigations have provided valuable insights.

In the development of KDM4A inhibitors, the initial fragment, 2-(methylcarbamoyl)isonicotinic acid, served as a starting point for rational fragment growing and chemical exploration to enhance potency and selectivity. nih.gov

For antifungal nicotinamide derivatives, SAR analysis revealed that the substitution pattern on the aniline (B41778) ring was critical for activity. Specifically, the meta-position was identified as a key contributor to antifungal efficacy against R. solani and S. sclerotiorum. acs.org In another study on antifungal nicotinamides targeting Candida albicans, the position of amino and isopropyl groups on the molecule was found to be crucial for its potent activity. nih.gov

In the context of α-glucosidase inhibitors, SAR studies of pyridazine-triazole hybrids showed that various substituents on the aryl ring, whether electron-donating or electron-withdrawing, significantly influenced the inhibitory potential. nih.gov Similarly, for NNMT inhibitors, comprehensive SARs were developed by screening various N-methylated quinolinium, isoquinolinium, and pyridinium (B92312) analogues, identifying key chemical features that drive the ligand-enzyme interactions. nih.govacs.org

Mechanistic Investigations of Biological Action

Understanding the mechanism of action is fundamental to drug development. For derivatives of the isonicotinamide class, several mechanisms have been elucidated.

The anticancer effects of certain nicotinamide derivatives are linked to the inhibition of key signaling pathways. One study demonstrated that a flavonoid-nicotinamide hybrid induced cell cycle arrest at the G0/G1 phase and triggered apoptosis in breast cancer cells. nih.gov Mechanistically, this was achieved by down-regulating the expression of p-PI3K, p-AKT, and Bcl-2, and up-regulating tumor suppressors and pro-apoptotic proteins like PTEN, Bax, and caspase-3. nih.gov Other nicotinamide derivatives exert their anticancer effects by inhibiting VEGFR-2, thereby disrupting tumor angiogenesis. nih.govtandfonline.com

The antifungal action of some nicotinamide derivatives is attributed to the disruption of the fungal cell wall. nih.gov Others act by inhibiting succinate dehydrogenase, a vital enzyme in the mitochondrial electron transport chain, thus interfering with fungal respiration and energy production. acs.org

The mechanism for KDM4A inhibition by 2-(methylcarbamoyl)isonicotinic acid involves competitive binding at the enzyme's active site, chelating the essential iron ion required for its catalytic activity. nih.gov This prevents the demethylation of histone substrates, thereby altering gene expression. nih.gov

Rational Design and Synthesis of Targeted Therapeutic Agents

The rational design of therapeutic agents is a cornerstone of modern medicinal chemistry, aiming to create molecules with high efficacy and specificity for their biological targets, thereby minimizing off-target effects. mdpi.comresearchgate.net This approach often involves iterative cycles of design, synthesis, and biological evaluation, guided by an understanding of the target's structure and function. Derivatives of this compound, a heterocyclic compound featuring both an ester and a carbamate (B1207046) functional group, present a versatile scaffold for the development of targeted therapies. The strategic manipulation of this scaffold allows for the fine-tuning of physicochemical properties and the introduction of pharmacophoric elements necessary for potent and selective biological activity.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds in drug discovery. nih.govbrown.edu FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.govzobio.com These fragment hits then serve as starting points for the rational design of more potent molecules through strategies such as fragment growing, linking, or merging. nih.gov

The success of an FBDD campaign relies heavily on the quality and diversity of the fragment library. brown.edu Fragments are typically characterized by a low molecular weight (under 300 Da), a reduced number of rotatable bonds, and a lower complexity compared to traditional drug-like molecules. nih.gov These characteristics allow for a more thorough exploration of the chemical space around a target's binding site.

While direct reports on the use of this compound as a fragment in FBDD campaigns are not prevalent in the reviewed literature, its structural motifs are relevant to this approach. The isonicotinate core is a common scaffold in medicinal chemistry, and the carbamoyl (B1232498) group can participate in crucial hydrogen bonding interactions with protein targets. A hypothetical FBDD screening could identify the this compound scaffold as a binder to a therapeutic target. Subsequent optimization could involve:

Fragment Growing: Extending the structure from the ethyl ester or the carbamoyl nitrogen to access adjacent pockets in the binding site, thereby increasing affinity and selectivity.

Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker could be designed to connect the two fragments, resulting in a larger molecule with significantly higher potency.

Fragment Merging: Overlapping a portion of the this compound scaffold with another identified fragment to create a novel, more potent compound.

The following table illustrates the typical physicochemical properties of fragments used in FBDD, to which this compound can be compared.

PropertyTypical Fragment ValueThis compound
Molecular Weight (Da)< 300196.18
cLogP< 3~1.5 (estimated)
Number of Heavy Atoms< 2014
Hydrogen Bond Donors≤ 31
Hydrogen Bond Acceptors≤ 34

Note: The values for this compound are calculated and serve as a comparison to typical fragment properties.

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, instability, or a lack of target specificity. nih.gov

The carbamate group is a versatile functional group for the design of prodrugs. nih.gov It can be used to mask polar functional groups, such as amines or hydroxyls, thereby increasing lipophilicity and enhancing membrane permeability. nih.govnih.gov The stability of the carbamate bond can be tuned by modifying the substituents on the nitrogen and oxygen atoms, allowing for controlled release of the active drug. nih.gov

The carbamate functionality within this compound derivatives can be strategically utilized in prodrug design. For instance, a therapeutic agent containing a primary or secondary amine could be derivatized with the isonicotinate scaffold to form a carbamate prodrug. This approach could offer several advantages:

Improved Bioavailability: By masking a polar amine, the resulting carbamate prodrug would be more lipophilic, potentially leading to improved oral absorption.

Targeted Activation: The release of the active drug could be designed to occur at the target site. For example, if the target tissue has a high concentration of specific esterases or other enzymes capable of cleaving the carbamate bond, the drug would be preferentially released in that tissue, reducing systemic toxicity. researchgate.net

Sustained Release: By designing a carbamate linkage that is slowly hydrolyzed in vivo, a sustained release of the active drug could be achieved, leading to a longer duration of action and a reduced dosing frequency.

A general scheme for the activation of a carbamate prodrug is presented below:

Prodrug (Carbamate) --(Enzymatic or Chemical Hydrolysis)--> Active Drug (with Amine/Alcohol) + CO2 + Byproduct

This strategy has been successfully applied to various classes of drugs, including anticancer agents and central nervous system therapeutics. researchgate.netresearchgate.net

Drug delivery systems are designed to transport therapeutic agents to their site of action in a controlled manner. Nanoscale carriers, such as nanoparticles, liposomes, and micelles, have garnered significant interest in this field due to their ability to improve the pharmacokinetic and pharmacodynamic properties of encapsulated drugs. mdpi.comnih.gov

The incorporation of this compound derivatives into nanoscale carriers could offer several benefits:

Enhanced Solubility: For derivatives with poor aqueous solubility, encapsulation within a nanocarrier can significantly increase their concentration in biological fluids.

Protection from Degradation: The carrier can protect the drug from enzymatic degradation or premature metabolism in the systemic circulation, thereby increasing its half-life.

Targeted Delivery: The surface of nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on diseased cells, leading to a higher concentration of the drug at the target site. nih.gov

Controlled Release: The drug can be released from the nanocarrier in a controlled manner, for example, in response to specific stimuli at the target site, such as a change in pH or the presence of certain enzymes. nih.gov

Polymeric nanoparticles are a particularly promising platform for the delivery of small molecule drugs. For instance, nanoparticles formulated from biodegradable polymers like poly(ethyl-2-cyanoacrylate) have been investigated as drug carriers. nih.govresearchgate.net Given the structural similarities, it is conceivable that derivatives of this compound could be encapsulated within or conjugated to such polymeric nanoparticles.

The table below summarizes some common types of nanoscale carriers and their potential application for the delivery of this compound derivatives.

Nanocarrier TypeDescriptionPotential Application for this compound Derivatives
Liposomes Vesicles composed of a lipid bilayer.Encapsulation of both hydrophilic and lipophilic derivatives.
Polymeric Nanoparticles Solid particles made from biodegradable polymers.Encapsulation or surface conjugation for controlled release and targeting. nih.gov
Micelles Self-assembling core-shell structures of amphiphilic molecules.Encapsulation of poorly water-soluble derivatives in the hydrophobic core.
Magnetic Nanoparticles Nanoparticles with a magnetic core, often coated with a biocompatible polymer.Targeted delivery to a specific site using an external magnetic field. mdpi.com

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to the Field

Research surrounding Ethyl 2-carbamoylisonicotinate specifically is in a nascent stage, with a notable scarcity of dedicated studies on its synthesis, characterization, and biological evaluation. The primary contribution to the field at present is the existence of the compound itself as a potential building block for more complex molecules. The isonicotinamide (B137802) moiety is a recognized pharmacophore, and its derivatives have been explored for a variety of therapeutic applications. Isonicotinamide and its analogues are known to form co-crystals with active pharmaceutical ingredients, potentially altering their physicochemical properties. researchgate.net The presence of both an ethyl ester and a primary amide group on the pyridine (B92270) ring at positions 2 and 4 respectively, presents a unique chemical scaffold that could be exploited for the development of novel compounds. While direct contributions of this compound are yet to be established, its structural relationship to biologically active isonicotinates and isonicotinamides suggests its potential as a valuable intermediate in medicinal chemistry.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the near-complete lack of published research on the biological activities of this compound. While numerous derivatives of isonicotinic acid and isonicotinamide have been synthesized and tested for various pharmacological effects, the specific compound remains largely uninvestigated. mdpi.commdpi.com

Key unexplored research avenues include:

Pharmacological Screening: A comprehensive screening of this compound for a range of biological activities is a critical first step. Based on the activities of related compounds, promising areas for investigation include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. mdpi.commdpi.comnih.gov

Enzyme Inhibition Studies: Many nitrogen-containing heterocyclic compounds are known to be enzyme inhibitors. Investigating the inhibitory potential of this compound against various enzymes, such as kinases or phosphodiesterases, could reveal potential therapeutic applications. google.com

Coordination Chemistry: The pyridine nitrogen and the amide group offer potential sites for coordination with metal ions. The synthesis and characterization of metal complexes of this compound could lead to the development of new catalysts or therapeutic agents.

Physicochemical Properties: Detailed characterization of the compound's physicochemical properties, such as its solubility, stability, and crystal structure, is essential for any future development.

Prospective Directions for Synthetic Innovation

Future synthetic work can branch in several directions, leveraging the existing functional groups of this compound.

Modification of the Amide Group: The primary amide is a key site for derivatization. Condensation with various aldehydes, ketones, or acyl chlorides could yield a library of N-substituted derivatives with potentially enhanced biological activities.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines or alcohols to create new amides and esters. Alternatively, reduction of the ester would yield the corresponding hydroxymethyl derivative, another versatile intermediate.

Ring Modifications: While more synthetically challenging, modifications to the pyridine ring itself, such as the introduction of additional substituents, could be explored to modulate the electronic properties and biological activity of the molecule.

Development of Novel Synthetic Routes: Exploration of more efficient and environmentally friendly methods for the synthesis of the parent compound is a worthwhile endeavor. This could involve novel catalytic methods or flow chemistry approaches. For instance, the synthesis of related isonicotinates has been achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Future Trajectories in Pharmacological and Therapeutic Development of this compound Analogues

The development of analogues of this compound holds significant promise for various therapeutic areas. Based on the known activities of related isonicotinamide and isonicotinate (B8489971) derivatives, several future trajectories can be envisioned.

Anticancer Drug Discovery: Nicotinamide (B372718) and isonicotinamide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against enzymes like VEGFR-2. mdpi.com Future work could focus on designing analogues of this compound that target specific pathways involved in cancer progression.

Anti-inflammatory Agents: Isonicotinate derivatives have demonstrated anti-inflammatory properties, suggesting that analogues of this compound could be developed as novel treatments for inflammatory conditions. mdpi.com

Antimicrobial Agents: The isonicotinamide scaffold is present in the well-known antitubercular drug isoniazid. This provides a strong rationale for the synthesis and evaluation of this compound analogues for their antibacterial and antifungal activities.

Central Nervous System (CNS) Disorders: The structural similarity to nicotinamide (a form of vitamin B3) suggests that analogues could be explored for their potential in treating neurological disorders.

The following table summarizes potential future research directions for analogues:

Therapeutic AreaRationale based on AnaloguesPotential Molecular Targets
Oncology Isonicotinamide derivatives show VEGFR-2 inhibition. mdpi.comKinases, Angiogenesis-related proteins
Inflammation Isonicotinates exhibit anti-inflammatory activity. mdpi.comCyclooxygenase (COX), Lipoxygenase (LOX)
Infectious Diseases Isonicotinamide is a core structure in antitubercular drugs.Bacterial and fungal metabolic enzymes
Neurology Structural similarity to nicotinamide.Neurotransmitter receptors, CNS enzymes

Q & A

Q. How can machine learning improve the prediction of physicochemical properties for this compound derivatives?

  • Methodological Answer : Train models on PubChem/MolNet datasets using descriptors like Morgan fingerprints or RDKit features. Validate with leave-one-out cross-validation (LOOCV). Open-source tools (e.g., scikit-learn) enable regression modeling for solubility or logP .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀ values. Report 95% confidence intervals and apply outlier tests (Grubbs’ test). For multiplex assays, apply false discovery rate (FDR) correction .

Q. How should conflicting crystallographic data for this compound polymorphs be resolved?

  • Methodological Answer : Re-determine crystal structures at low temperature (100 K) to reduce thermal motion artifacts. Compare with PXRD patterns of bulk samples. Use Hirshfeld surface analysis to assess intermolecular interactions driving polymorphism .

Literature and Collaboration

Q. What criteria distinguish high-quality literature for benchmarking this compound studies?

  • Methodological Answer : Prioritize peer-reviewed journals with rigorous review processes (e.g., ACS, RSC). Validate synthetic procedures against multiple sources. Exclude studies lacking spectroscopic validation or with incomplete experimental sections .

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Methodological Answer : Partner with computational chemists for modeling, pharmacologists for in vivo validation, and material scientists for nanoformulation. Use collaborative platforms (e.g., GitHub, LabArchives) for data sharing and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.